![molecular formula C13H9N3 B14409052 2-Phenylpyrido[3,4-b]pyrazine CAS No. 86988-53-6](/img/structure/B14409052.png)
2-Phenylpyrido[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyridine ring fused to a pyrazine ring with a phenyl group attached at the second position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrido[3,4-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one with phosphorus oxychloride under reflux conditions . Another method involves the use of manganese dioxide and charcoal in chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Phenylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It has been shown to inhibit protein kinases, which play a vital role in cell division and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, it may interfere with other signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits similar biological activities.
Pyridazine: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoxaline: Features a benzene ring fused to a pyrazine ring and is known for its antimicrobial and anticancer activities.
Uniqueness: 2-Phenylpyrido[3,4-b]pyrazine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenyl group at the second position enhances its binding affinity and specificity towards certain enzymes and receptors, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
86988-53-6 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-phenylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-4-10(5-3-1)12-9-15-13-8-14-7-6-11(13)16-12/h1-9H |
Clave InChI |
WMDQEKOGVHHHGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C=NC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


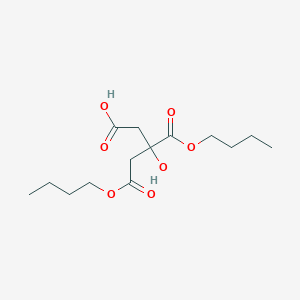
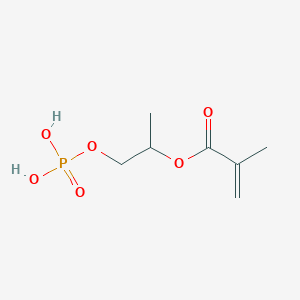
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
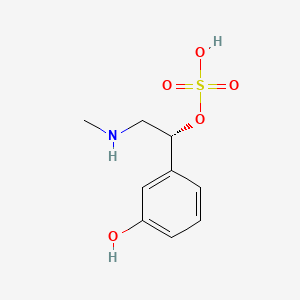

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
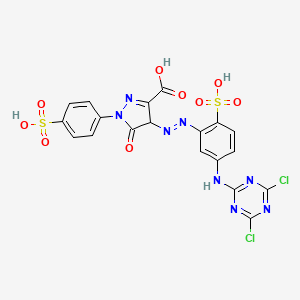
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)

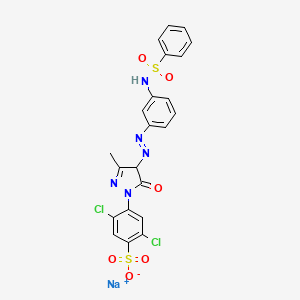
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
